Prop-2-ynyl nicotinate
Overview
Description
Prop-2-ynyl nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a prop-2-ynyl group attached to the nicotinic acid moiety
Mechanism of Action
Target of Action
Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .
Result of Action
Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
Prop-2-ynyl nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme P450 aromatase, where this compound acts as a reversible inhibitor This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of androgens to estrogens, thereby influencing hormonal balance
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in the biosynthesis of nicotine and related alkaloids in tobacco plants This modulation occurs through the interaction with transcription factors such as ethylene response factors, which regulate the expression of metabolic and transport genes
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it acts as a reversible inhibitor of the enzyme P450 aromatase . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of androgens to estrogens. Additionally, this compound may influence other enzymes and proteins involved in metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as the modulation of hormonal balance and metabolic pathways. At high doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to liver toxicity and other systemic effects in animal models . It is essential to determine the threshold doses to avoid adverse effects while maximizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as P450 aromatase, which plays a crucial role in the biosynthesis of estrogens . Additionally, this compound may influence other metabolic pathways related to the biosynthesis of nicotine and related alkaloids in plants . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of this compound can affect its activity and function, influencing cellular processes and overall metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ynyl nicotinate can be synthesized through the esterification of nicotinic acid with propargyl alcohol. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Prop-2-ynyl alcohols or alkanes.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Prop-2-ynyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyloxy benzene: Similar in structure but with an oxygen atom linking the prop-2-ynyl group to the benzene ring.
Prop-2-ynylsulfonium salts: Contain a sulfonium group instead of a nicotinate moiety.
N-(prop-2-yn-1-yl) derivatives: Compounds with a prop-2-ynyl group attached to various nitrogen-containing moieties .
Uniqueness
Prop-2-ynyl nicotinate is unique due to its combination of the prop-2-ynyl group and the nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
prop-2-ynyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRVCGSWRVFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381625 | |
Record name | Prop-2-ynyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24641-06-3 | |
Record name | Prop-2-ynyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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